molecular formula C8H10ClF3N2 B13498255 1-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride

1-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride

Cat. No.: B13498255
M. Wt: 226.62 g/mol
InChI Key: WHRCERFVIGYKPI-UHFFFAOYSA-N
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Description

1-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride is a pyridine-derived compound featuring a methanamine group at the 3-position of the pyridine ring, with a methyl group at position 2 and a trifluoromethyl (-CF₃) group at position 6. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the methyl group introduces steric effects that may influence receptor binding .

Properties

Molecular Formula

C8H10ClF3N2

Molecular Weight

226.62 g/mol

IUPAC Name

[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C8H9F3N2.ClH/c1-5-6(4-12)2-3-7(13-5)8(9,10)11;/h2-3H,4,12H2,1H3;1H

InChI Key

WHRCERFVIGYKPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)CN.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride typically involves several steps:

    Synthetic Routes: The preparation begins with the synthesis of the pyridine ring, followed by the introduction of the methyl and trifluoromethyl groups. The methanamine moiety is then attached to the pyridine ring.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.

    Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

1-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to obtain reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyridine ring are replaced with other functional groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and chemicals with specialized properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may target specific enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound is compared to analogs with substitutions on the pyridine ring or fused heterocyclic systems. Key distinctions include:

Compound Name (CAS No.) Molecular Formula Substituents (Pyridine Positions) Molecular Weight Key Features
Target Compound (Hypothetical) C₈H₁₀ClF₃N₂ 2-Me, 6-CF₃ 234.63* Balanced lipophilicity, enhanced membrane permeability
1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanamine HCl () C₇H₇Cl₂F₃N₂ 2-Cl, 6-CF₃ 247.05 Higher polarity due to Cl; lower permeability
(3-Chloro-5-fluoropyridin-2-yl)methanamine HCl () C₆H₇Cl₂FN₂ 3-Cl, 5-F 197.03 High polarity; potential H-bonding interactions
1-[8-Chloro-6-(trifluoromethyl)-triazolo[4,3-a]pyridin-3-yl]methanamine HCl () C₈H₇Cl₂F₃N₄ Triazolo ring (fused system) 287.07 Bulky structure; potential kinase inhibition
(3-(Trifluoromethyl)pyridin-2-yl)methanamine HCl (CAS 1187932-68-8, ) C₇H₈ClF₃N₂ 3-CF₃ 220.60 Electron-withdrawing CF₃ at 3-position; altered ring reactivity

*Calculated based on substituent contributions.

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity
  • Triazolo Derivatives (): Fused rings reduce solubility but improve target specificity due to conformational rigidity .
  • Fluorinated Analogs (): Fluorine atoms increase metabolic stability but may reduce bioavailability due to higher polarity .

ADME Profiles

  • The target compound’s methyl and trifluoromethyl groups likely result in a favorable logP (~2.5), balancing solubility and permeability .
  • In contrast, triazolo derivatives () exhibit higher molecular weights (>280 Da), which may limit oral bioavailability .

Biological Activity

1-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity, which can influence pharmacokinetics and biological interactions. This article reviews the biological activity of this compound, emphasizing its mechanisms, therapeutic potentials, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H9ClF3N
  • Molecular Weight : 210.62 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets.
  • Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
  • Enzyme Modulation : The compound may modulate enzyme activity by acting as an inhibitor or a substrate, depending on the target enzyme.

Antimicrobial Activity

Research has shown that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have demonstrated significant activity against various pathogens:

CompoundActivityReference
Trifluoromethyl analogsAntichlamydial activity
Pyridine derivativesAntibacterial against Gram-positive bacteria
Trifluoromethyl substituted compoundsEnhanced metabolic stability and activity against parasites

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Studies indicate that modifications in the pyridine ring can lead to enhanced cytotoxicity against cancer cell lines:

  • Case Study : A study on pyridine derivatives showed that introducing electron-withdrawing groups like trifluoromethyl significantly improved anticancer efficacy (EC50 values in low micromolar range) compared to non-substituted analogs .

Neurological Effects

Emerging research indicates that similar compounds may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders:

  • Mechanism : Targeting specific receptors or enzymes involved in neurotransmitter synthesis or degradation could lead to neuroprotective effects.

Study 1: Antimicrobial Evaluation

A series of pyridine derivatives were synthesized and evaluated for their antimicrobial activity against Chlamydia trachomatis. The presence of a trifluoromethyl group was crucial for enhancing activity, with some derivatives showing EC50 values as low as 0.010 μM, indicating potent effects against the pathogen .

Study 2: Anticancer Activity

In a comparative study of various substituted pyridines, those with trifluoromethyl substitutions exhibited superior cytotoxicity against several cancer cell lines. The mechanism was linked to increased apoptosis rates and disruption of cell cycle progression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step protocols, including:

  • Trifluoromethylation : Use of trifluoromethylating agents (e.g., Ruppert-Prakash reagent) under catalytic conditions (e.g., Cu(I) or Pd catalysts) to introduce the CF₃ group at the pyridine’s 6-position .
  • Amination : Coupling of the pyridine core with a methylamine moiety via reductive amination or nucleophilic substitution. THF or DMF solvents with bases like triethylamine (Et₃N) are common .
  • Hydrochloride Formation : Acidic workup (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt .
    • Key Considerations : Optimize temperature (room temp to 80°C) and stoichiometry to minimize byproducts like unreacted intermediates or over-alkylated species. LCMS and HPLC (e.g., m/z 754 [M+H]+ retention time: 1.32 min under QC-SMD-TFA05 conditions) are critical for purity assessment .

Q. How can researchers analytically characterize this compound to confirm structural integrity?

  • Techniques :

  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., methyl at 2-position, CF₃ at 6-position). Expected shifts: δ ~2.5 ppm (CH₃), ~8.0–8.5 ppm (pyridine protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]+) and fragmentation patterns .
  • HPLC : Reverse-phase methods (C18 column, TFA/ACN gradients) for purity >95% .
    • Data Interpretation : Cross-reference with PubChem or ECHA datasets for spectral validation .

Q. What are the common impurities or byproducts encountered during synthesis, and how can they be resolved?

  • Impurities :

  • Unreacted trifluoromethyl precursors : Detectable via TLC (Rf differences) or GC-MS .
  • Diastereomers : Possible if chiral centers form during amination; resolve via chiral HPLC or recrystallization .
    • Mitigation : Use scavenger resins (e.g., polymer-bound sulfonic acid) or column chromatography (silica gel, ethyl acetate/hexane eluents) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of the trifluoromethylpyridine core in this compound?

  • Approach :

  • DFT Calculations : Model electrophilic/nucleophilic sites using Gaussian or ORCA software. The CF₃ group’s electron-withdrawing effect increases pyridine ring electrophilicity, favoring substitutions at the 3-position .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes or receptors) by simulating binding affinities .
    • Validation : Compare computational results with experimental kinetic data (e.g., reaction rates in SNAr reactions) .

Q. What strategies optimize enantiomeric purity when synthesizing chiral derivatives of this compound?

  • Methods :

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP with Pd) during coupling steps to induce enantioselectivity .
  • Kinetic Resolution : Enzymatic or chemical resolution with chiral auxiliaries (e.g., Evans oxazolidinones) .
    • Analysis : Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry to determine enantiomeric excess (ee) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Stability Profile :

  • Thermal Degradation : Above 40°C, hydrolysis of the amine group may occur, forming ketone derivatives. Store at –20°C under argon .
  • Light Sensitivity : UV exposure can cleave the C–N bond; use amber vials for long-term storage .
    • Degradation Analysis : Accelerated stability studies (ICH guidelines) with LCMS monitoring .

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

  • Mechanism :

  • Oxidative Addition : Pd(0) inserts into C–X bonds (X = Cl, Br) at the pyridine’s 3-position, forming Pd(II) intermediates .
  • Transmetallation : Transfer of aryl/alkyl groups from organometallic reagents (e.g., Grignard) to Pd .
  • Reductive Elimination : Regeneration of Pd(0) and formation of C–C bonds .
    • Kinetic Studies : Use in situ IR or NMR to track intermediate formation .

Data Contradiction & Troubleshooting

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Root Causes :

  • Catalyst Purity : Trace metals in commercial catalysts (e.g., Pd/C) may alter reaction efficiency; pre-purify via filtration .
  • Solvent Anhydrity : Moisture in THF can hydrolyze intermediates; use molecular sieves .
    • Resolution : Reproduce protocols with rigorous solvent drying and catalyst characterization (e.g., XPS for Pd oxidation state) .

Applications in Drug Discovery

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

  • Assays :

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .
  • Cellular Uptake : Radiolabeled (³H/¹⁴C) compound tracked via scintillation counting .
    • Target Identification : CRISPR screening or proteomics to map interaction networks .

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